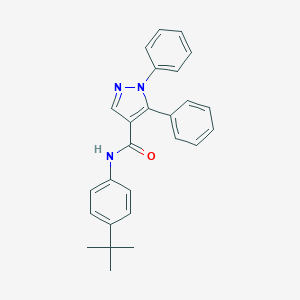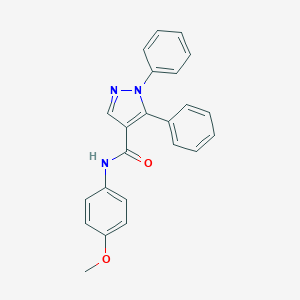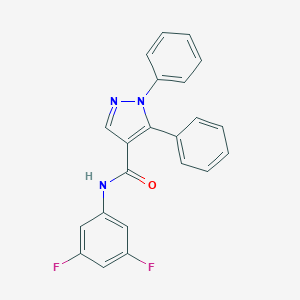![molecular formula C18H13F3N4S B287441 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287441.png)
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazoles. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cell proliferation and metabolism. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division in cancer cells. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects:
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In vivo studies have demonstrated its ability to inhibit tumor growth in mice and to reduce the fungal burden in a mouse model of candidiasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, its limitations include its poor solubility in water and its tendency to form aggregates, which can affect its bioavailability and activity.
Direcciones Futuras
There are numerous future directions for research on 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some possible areas of investigation include:
1. Design and synthesis of analogs with improved solubility and bioavailability.
2. Evaluation of its potential as a lead compound for developing new anticancer, antifungal, and antitubercular agents.
3. Investigation of its mechanism of action at the molecular level.
4. Development of new methods for its delivery and targeted delivery to specific tissues or cells.
5. Evaluation of its potential as a fluorescent probe for detecting metal ions in biological and environmental samples.
6. Investigation of its potential as a plant growth regulator and as a fungicide in agriculture.
Conclusion:
In conclusion, 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has shown high potency and broad-spectrum activity in scientific research. However, further studies are needed to fully understand its mechanism of action and to develop new analogs with improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dimethylphenyl hydrazine and 3-(trifluoromethyl)benzoyl isothiocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography. This method provides a high yield of the desired product and is relatively simple compared to other reported methods.
Aplicaciones Científicas De Investigación
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. In medicinal chemistry, it has been evaluated for its potential as an anticancer agent, antifungal agent, and antitubercular agent. In material science, it has been studied for its potential as a corrosion inhibitor and as a fluorescent probe for detecting metal ions. In agriculture, it has been investigated for its potential as a plant growth regulator and as a fungicide.
Propiedades
Nombre del producto |
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C18H13F3N4S |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
6-(2,4-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-10-6-7-14(11(2)8-10)16-24-25-15(22-23-17(25)26-16)12-4-3-5-13(9-12)18(19,20)21/h3-9H,1-2H3 |
Clave InChI |
CQBYPBQTVDGCJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)





![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)






